One significant application of DBN is as a catalyst in organic synthesis. It acts as a nucleophilic organocatalyst for the regioselective C-acylation of pyrroles and indoles. This reaction utilizes the Friedel-Crafts acylation principle, where an acyl group is introduced onto an aromatic ring. DBN's ability to activate the electrophile and achieve regioselectivity (directing the functional group to a specific position) makes it a valuable tool for synthesizing complex organic molecules. PubChem, National Institutes of Health: )
DBN can also function as a reagent in the synthesis of β-carbolines. β-carbolines are a class of heterocyclic compounds with diverse biological activities. DBN facilitates the dehydrogenative/decarboxylative aromatization of tetrahydro-β-carbolines, leading to the formation of the aromatic β-carboline ring system. This reaction is useful for generating these important molecules for further research and development. Sigma-Aldrich:
1,5-Diazabicyclo[4.3.0]nonane is a bicyclic compound with the molecular formula . It is classified as an amidine base and is primarily utilized in organic synthesis due to its unique structural properties. The compound appears as a clear, colorless to yellowish liquid and has a boiling point ranging from 95 to 98 °C at 7.5 mm Hg . Its density is approximately 1.005 g/mL at 25 °C, and it is soluble in solvents like chloroform and methanol .
Additionally, it has applications in the Friedel-Crafts acylation of pyrroles and indoles, acting as a nucleophilic catalyst .
The synthesis of 1,5-diazabicyclo[4.3.0]nonane typically involves several steps:
This method is analogous to the synthesis of other related compounds like 1,8-diazabicyclo[5.4.0]undec-7-ene.
1,5-Diazabicyclo[4.3.0]nonane finds diverse applications in various fields:
Several compounds share structural similarities with 1,5-diazabicyclo[4.3.0]nonane, notably:
These compounds exhibit unique properties that differentiate them from 1,5-diazabicyclo[4.3.0]nonane while still allowing for comparable uses in organic synthesis and catalysis.
The X-ray crystallographic analysis of 1,5-Diazabicyclo[4.3.0]nonane reveals critical structural features of this bicyclic framework. While direct crystallographic data for the parent compound is limited in the literature, related diazabicyclic compounds provide valuable structural insights into the geometric parameters of the [4.3.0] bicyclic system [1] [2].
The bicyclic framework of 1,5-Diazabicyclo[4.3.0]nonane consists of a hexahydropyrimidine ring fused with a cyclopentane ring at positions 2 and 3 [3] [4]. Crystallographic studies of structurally related compounds demonstrate that the six-membered ring typically adopts a chair conformation, while the five-membered ring exhibits an envelope conformation [1]. This conformational arrangement is consistent with the general principles governing bicyclic nitrogen heterocycles.
Key crystallographic parameters observed in related diazabicyclic systems include:
Bond Length Analysis
Angular Geometry
| Structural Parameter | Value Range | Reference |
|---|---|---|
| N-C Bond Length | 1.460-1.490 Å | [5] |
| C-C Bond Length | 1.509-1.530 Å | [5] |
| N⋯N Distance | 2.7-2.9 Å | [7] |
| Ring Conformation | Chair/Envelope | [1] |
The conformational dynamics of 1,5-Diazabicyclo[4.3.0]nonane in solution phase represent a complex interplay of ring strain, steric effects, and electronic factors. Nuclear magnetic resonance (NMR) spectroscopy provides crucial insights into the solution-phase behavior of this bicyclic system [8] [9].
Ring Flexibility and Conformational Equilibria
The bicyclic framework undergoes limited conformational flexibility due to the constraints imposed by the fused ring system . The chair-like conformations are generally preferred over boat-like arrangements in such systems, as demonstrated by computational studies on related diazabicyclic compounds . The conformational analysis reveals that the ring structure experiences restricted rotation around the ring fusion bonds, leading to well-defined conformational states.
Solution-Phase NMR Characteristics
NMR studies of diazabicyclic compounds demonstrate distinct conformational preferences in solution [9] [10]. The chemical shifts and coupling patterns observed in ¹H NMR spectra reflect the specific geometric arrangements of protons within the bicyclic framework. The dynamic behavior in solution shows:
Theoretical Conformational Analysis
Density functional theory calculations using methods such as M06-2X/6-311G(d,p) with polarizable continuum models have been employed to understand the conformational preferences of related diazabicyclic systems [9]. These computational approaches reveal:
| Conformational Feature | Observation | Method |
|---|---|---|
| Ring Pucker | Chair/Envelope | NMR/DFT [9] |
| Barrier Height | Variable | Computational [9] |
| Solvent Sensitivity | Moderate | NMR [10] |
| Exchange Rate | Fast | NMR [9] |
The comparative structural analysis of 1,5-Diazabicyclo[4.3.0]nonane with 1,8-diazabicyclo[5.4.0]undec-7-ene (commonly known as DBU) and other related amidines reveals significant differences in molecular architecture, reactivity, and physicochemical properties [11] [12] .
Structural Framework Comparison
The fundamental difference between 1,5-Diazabicyclo[4.3.0]nonane and DBU lies in their ring system architecture. While 1,5-Diazabicyclo[4.3.0]nonane features a [4.3.0] bicyclic system, DBU possesses a larger [5.4.0] framework [12] . This structural variation leads to distinct geometric and electronic properties:
Molecular Size and Steric Effects
Basicity and Electronic Properties
The basicity comparison reveals a clear hierarchy among these bicyclic amidines [14] :
Reactivity and Catalytic Performance
Comparative studies demonstrate distinct reactivity profiles [15] [12]:
Interaction with Single-Walled Carbon Nanotubes
Research on solvent interactions reveals interesting differences in their dispersion capabilities [11]:
| Comparative Parameter | 1,5-Diazabicyclo[4.3.0]nonane | DBU | Related Amidines |
|---|---|---|---|
| Ring System | [4.3.0] | [5.4.0] | Variable |
| Molecular Weight | 126.20 g/mol | 152.24 g/mol | 112-152 g/mol |
| Basicity (pKa) | ~11-12 | ~13-14 | 10-14 |
| Steric Hindrance | Moderate | Lower | Variable |
| Catalytic Activity | Moderate | High | Variable |